3-Bromophenyl 2-(2,5-dibromophenyl)acetate

カタログ番号 B2411621

CAS番号:

1403991-82-1

分子量: 448.936

InChIキー: WAZJNUMRNCZAIW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

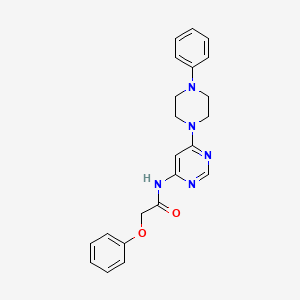

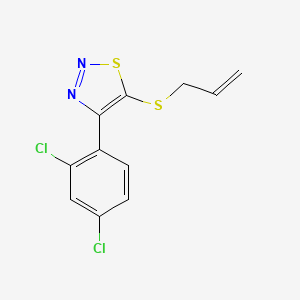

“3-Bromophenyl 2-(2,5-dibromophenyl)acetate” is a chemical compound with the molecular formula C14H9Br3O2 . It is also known as "(3-BROMOPHENYL)ACETIC ACID METHYL ESTER" . This compound is often used in research and development .

Molecular Structure Analysis

The molecular weight of “this compound” is 448.93 . The compound contains 14 carbon atoms, 9 hydrogen atoms, 3 bromine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The density of “this compound” is 1.9±0.1 g/cm3 . The boiling point is 487.9±45.0 °C at 760 mmHg .科学的研究の応用

Antifungal Activities

- Halogenated phenyl derivatives, closely related to 3-Bromophenyl 2-(2,5-dibromophenyl)acetate, have shown significant in vitro activity against potentially pathogenic yeasts and molds, especially Aspergillus spp. and fluconazole-resistant yeast isolates, including Candida glabrata and Saccharomyces cerevisiae (Buchta et al., 2004).

Radical Scavenging Activity

- Nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, which are structurally similar to this compound, have demonstrated potent scavenging activity against DPPH radicals, indicating potential natural antioxidant applications in food or pharmaceutical fields (Li et al., 2012).

Chemical Synthesis and Reactions

- Studies involving bromophenyl compounds in various chemical reactions, such as nitration and bromination, highlight their potential in synthesizing a wide range of chemical derivatives for further applications (Khlebnikov & Kostikov, 1984).

Industrial Separation Processes

- Bromophenyl acetate, closely related to the compound , has been successfully separated from industrial distillation residues using selective sorption into ZSM-5, indicating its potential in industrial separation processes (Smith et al., 1997).

Pharmacological Research

- Derivatives of bromophenyl compounds have been explored for their potential in inhibiting dopamine beta-hydroxylase, indicating their relevance in pharmacological research and potential therapeutic applications (Colombo et al., 1984).

Organic Chemistry and Catalysis

- The bromophenyl group, as part of larger molecules, has been used to study the regiochemistry of nucleophilic attacks in organic chemistry, shedding light on its usefulness in understanding and developing catalytic processes (Organ et al., 2003).

Antioxidant Properties

- Bromophenols isolated from marine algae, structurally related to this compound, have been found to possess significant antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases (Li et al., 2007).

Water Purification and Analysis

- Techniques for the determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation have been developed, which could be relevant for environmental monitoring and water purification processes (Blythe et al., 2006).

Safety and Hazards

特性

IUPAC Name |

(3-bromophenyl) 2-(2,5-dibromophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br3O2/c15-10-2-1-3-12(8-10)19-14(18)7-9-6-11(16)4-5-13(9)17/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZJNUMRNCZAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(=O)CC2=C(C=CC(=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)

![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)